N-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound with a complex structure that includes a benzofuran ring, a carboxamide group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate phenolic precursors with suitable reagents.
Introduction of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Attachment of the Dimethylaminoethyl Side Chain: This final step involves the alkylation of the amide with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound is used in studies related to cell signaling and molecular interactions.
Industrial Applications: It can be employed in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The dimethylaminoethyl side chain can interact with biological receptors, while the benzofuran ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound has a similar dimethylaminoethyl side chain but a different core structure.
N,N-Dimethylaminoethanol: This compound shares the dimethylaminoethyl group but lacks the benzofuran ring.
Uniqueness
N-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a dimethylaminoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-11-6-4-5-7-12(11)18-13(10)14(17)15-8-9-16(2)3/h4-7H,8-9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFVJGYXNUDEET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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